molecular formula C26H37NO2 B1665940 (5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide CAS No. 183718-77-6

(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide

Cat. No.: B1665940
CAS No.: 183718-77-6
M. Wt: 395.6 g/mol
InChI Key: IJBZOOZRAXHERC-DOFZRALJSA-N
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Mechanism of Action

AM 404, also known as N-arachidonoylphenolamine, is an active metabolite of paracetamol (acetaminophen) and has been associated with analgesic and anticonvulsant effects .

Target of Action

AM 404 primarily targets the endocannabinoid system, cyclooxygenase (COX), and transient receptor potential vanilloid type 1 (TRPV1) systems . It is a potent activator of TRPV1, a major contributor to neuronal response to pain in the brain and dorsal horn . It also inhibits COX-1 and COX-2, thus attenuating prostaglandin synthesis .

Mode of Action

AM 404 increases concentrations of the endogenous cannabinoid anandamide within the synaptic cleft, contributing to its analgesic activity . This involves endocannabinoid transporter inhibition, but the precise transporter responsible is yet to be determined . AM 404 also activates vanilloid receptors causing vasodilation, which is inhibited by the vanilloid receptor antagonist capsazepine .

Biochemical Pathways

AM 404 affects multiple biochemical pathways. In the periaqueductal grey, the bioactive metabolite AM404 activates the TRPV1 channel-mGlu5 receptor-PLC-DAGL-CB1 receptor signaling cascade . This cascade is a key component of the pain and thermoregulatory pathways .

Pharmacokinetics

It is known that am 404 is formed from 4-aminophenol and arachidonic acid

Result of Action

The activation of the endocannabinoid, COX, and TRPV systems by AM 404 leads to analgesic and anticonvulsant effects . The compound’s action on these systems results in increased concentrations of anandamide, vasodilation, and attenuation of prostaglandin synthesis .

Comparison with Similar Compounds

Properties

IUPAC Name

(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)27-24-20-22-25(28)23-21-24/h6-7,9-10,12-13,15-16,20-23,28H,2-5,8,11,14,17-19H2,1H3,(H,27,29)/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBZOOZRAXHERC-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424985
Record name AM 404
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183718-77-6
Record name (5Z,8Z,11Z,14Z)-N-(4-Hydroxyphenyl)-5,8,11,14-eicosatetraenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183718-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AM-404
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183718776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AM 404
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AM-404
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVJ94H0U21
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide

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